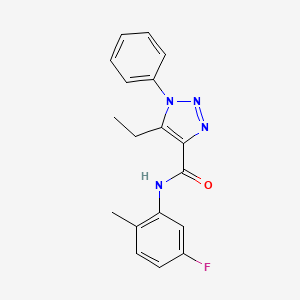
5-(3-Bromopropyl)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromopropyl)undecane is an organic compound with the molecular formula C14H29Br. It is a brominated alkane, where a bromine atom is attached to the third carbon of a propyl group, which is in turn attached to the fifth carbon of an undecane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)undecane typically involves the bromination of 5-propylundecane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反应分析
Types of Reactions
5-(3-Bromopropyl)undecane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学研究应用
5-(3-Bromopropyl)undecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of biological systems and interactions due to its structural properties.
作用机制
The mechanism of action of 5-(3-Bromopropyl)undecane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the nature of the reactants .
相似化合物的比较
Similar Compounds
5-(3-Chloropropyl)undecane: Similar structure but with a chlorine atom instead of bromine.
5-(3-Iodopropyl)undecane: Similar structure but with an iodine atom instead of bromine.
5-(3-Fluoropropyl)undecane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
5-(3-Bromopropyl)undecane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes .
属性
分子式 |
C14H29Br |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
5-(3-bromopropyl)undecane |
InChI |
InChI=1S/C14H29Br/c1-3-5-7-8-11-14(10-6-4-2)12-9-13-15/h14H,3-13H2,1-2H3 |
InChI 键 |
YPABDGOMROPKLX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


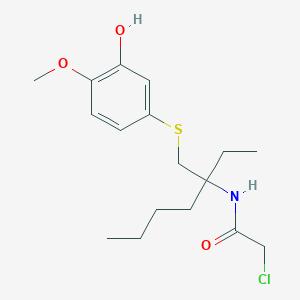
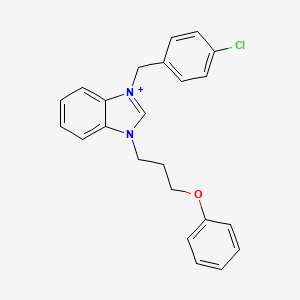
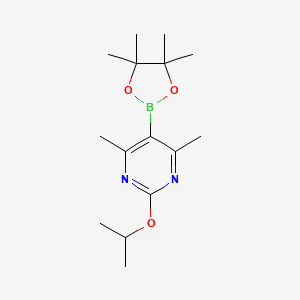
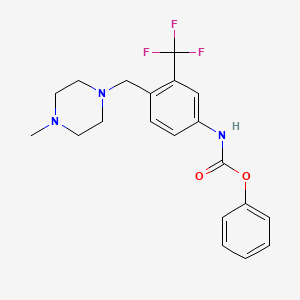

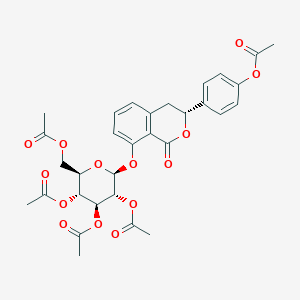

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13359673.png)
